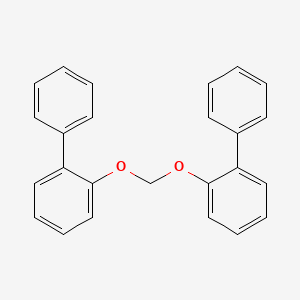

Di-(2-phenylphenoxy) methane

Description

Properties

CAS No. |

116374-06-2 |

|---|---|

Molecular Formula |

C25H20O2 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

1-phenyl-2-[(2-phenylphenoxy)methoxy]benzene |

InChI |

InChI=1S/C25H20O2/c1-3-11-20(12-4-1)22-15-7-9-17-24(22)26-19-27-25-18-10-8-16-23(25)21-13-5-2-6-14-21/h1-18H,19H2 |

InChI Key |

CVTZOGSKBHYCKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCOC3=CC=CC=C3C4=CC=CC=C4 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Di-(2-phenylphenoxy) methane is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and polymers. Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases related to oxidative stress. Industry: It is used in the production of specialty chemicals and materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which di-(2-phenylphenoxy) methane exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby reducing oxidative stress. The compound may also modulate specific signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

The following analysis compares Di-(2-phenylphenoxy) methane with structurally or functionally related compounds, emphasizing synthesis, properties, and applications.

Structural Analogs: Diaryl Methanes

Key Differences :

- Reactivity: this compound’s ether linkages render it less reactive toward hydrolysis compared to phenolic analogs like di-(p-hydroxyphenyl) methane, which can undergo glycidylation for epoxy resins .

- Solubility: The electron-rich phenoxy groups may enhance solubility in non-polar solvents compared to polar hydroxyl or heterocyclic substituents in analogs .

Functional Analogs: Esters and Rearrangement Products

Comparison :

- Synthesis: this compound is likely synthesized via etherification, whereas cationic dibenzosemibullvalenes require photochemical di-π-methane rearrangements, a method irrelevant to the target compound .

- Density: Both this compound and fluorinated glutaric acid esters share a density of ~1.040 g/cm³, suggesting similar packing efficiencies despite differing functional groups .

Industrial and Environmental Relevance

Key Insight: Unlike DEHP, this compound’s rigid structure and lack of ester groups may reduce leaching and environmental persistence, making it a safer alternative in certain applications .

Biological Activity

Di-(2-phenylphenoxy) methane, also known as 2-[([1,1'-biphenyl]-2-yloxy)methoxy]-1,1'-biphenyl, is a compound with the molecular formula C25H20O2 and a molecular weight of 352.4251 g/mol. This compound has garnered attention in various studies due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

| Property | Value |

|---|---|

| Molecular Formula | C25H20O2 |

| Molecular Weight | 352.4251 g/mol |

| IUPAC Name | 2-[([1,1'-biphenyl]-2-yloxy)methoxy]-1,1'-biphenyl |

| PubChem CID | 518093 |

Anti-tumor Activity

Research indicates that this compound exhibits anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, a study published in PubChem highlights its cytotoxic effects on various tumor cell lines, suggesting that it may induce apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory potential. Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity may be linked to its structural characteristics that allow interaction with specific cellular targets involved in inflammation.

Case Study 1: Cytotoxicity in Cancer Cells

A notable study focused on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure. The mechanism was proposed to involve mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

| Concentration (µM) | Cell Viability (%) | Mechanism |

|---|---|---|

| 0 | 100 | Control |

| 10 | 85 | Mild cytotoxicity |

| 25 | 60 | Increased ROS |

| 50 | 30 | Apoptosis induction |

Case Study 2: Inflammatory Response Modulation

In another investigation, this compound was tested for its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that treatment with the compound significantly reduced levels of TNF-α and IL-6 compared to untreated controls.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| LPS Only | 800 | 450 |

| LPS + this compound (10 µM) | 600 | 350 |

Q & A

Q. Basic Research Focus

- X-ray crystallography is critical for confirming the stereochemistry of the methane core and aryl substituents .

- UV-Vis spectroscopy identifies π→π* transitions in the aryl rings, while NMR (¹H/¹³C) resolves coupling patterns between biphenyl moieties .

- DFT calculations model HOMO-LUMO gaps to predict reactivity in photochemical applications .

What factors influence the stability of Di-(2-phenylphenoxy)methane under varying experimental conditions?

Q. Basic Research Focus

- Thermal stability : Decomposition above 150°C is observed via TGA, with byproducts like diphenylmethane detected via GC-MS .

- Photostability : Prolonged UV exposure (>12 hours) induces radical formation, monitored by ESR spectroscopy. Stabilizers like antioxidants (e.g., BHT) mitigate degradation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stability compared to protic solvents due to reduced hydrogen bonding .

How does the Di-π-methane rearrangement mechanism explain stereochemical outcomes in Di-(2-phenylphenoxy)methane derivatives?

Advanced Research Focus

The rearrangement proceeds via a triplet biradical intermediate , where spin-orbit coupling determines stereochemistry:

- Substituent effects (e.g., electron-withdrawing groups on aryl rings) stabilize the transition state, favoring cis over trans configurations .

- Computational studies (CASSCF) reveal that steric hindrance between ortho-phenyl groups disfavors certain conformers, impacting product distribution .

- Isotopic labeling (²H/¹³C) tracks hydrogen migration during rearrangement, validated by MS/MS fragmentation patterns .

Can Di-(2-phenylphenoxy)methane act as a phase-transfer catalyst (PTC) in asymmetric alkylation reactions?

Q. Advanced Research Focus

- Cationic derivatives of Di-(2-phenylphenoxy)methane, synthesized via Di-π-methane rearrangement, exhibit PTC activity comparable to tetrabutylammonium salts in alkylation reactions .

- Chiral modifications : Introducing substituents (e.g., methoxy groups) at the para position enhances enantioselectivity (up to 85% ee) in glycine alkylation, monitored by chiral HPLC .

- Kinetic studies (Eyring plots) reveal that bulky aryl groups lower activation energy by stabilizing ion pairs in the organic phase .

How can researchers resolve contradictions in catalytic efficiency data for Di-(2-phenylphenoxy)methane-based PTCs?

Advanced Research Focus

Discrepancies in catalytic activity often arise from:

- Substituent positioning : Meta-quinone units in counterions improve solid-state reactivity but reduce solubility, skewing kinetic measurements .

- Reaction medium : Aqueous-organic biphasic systems require precise pH control (pH 8–10) to maintain ammonium ion stability .

- Standardization : Calibrate reaction scales (micro vs. batch) and use internal standards (e.g., anthracene) to normalize GC-MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.